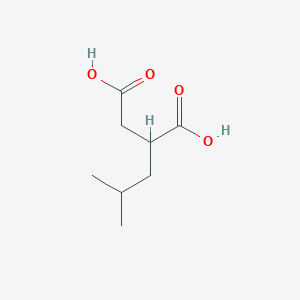

2-(2-methylpropyl)butanedioic Acid

概述

描述

- 二酸杂质源于普瑞巴林的降解或合成过程。

普瑞巴林二酸杂质: (CAS 号: 5702-99-8) 是在普瑞巴林的商业制剂中发现的一种潜在杂质。

普瑞巴林: ,也称为利瑞卡 和神经痛宁 ,是一种抗惊厥药,用于治疗癫痫、神经性疼痛和焦虑症.

准备方法

合成路线: 普瑞巴林二酸杂质的具体合成路线没有广泛记录。 它可能涉及普瑞巴林或其中间体的化学转化。

工业生产: 关于二酸杂质的工业规模生产方法的信息很少。 它通常作为普瑞巴林制剂中的杂质存在。

化学反应分析

反应: 普瑞巴林二酸杂质可能会发生各种反应,包括水解、氧化或其他降解途径。

常用试剂和条件:

主要产物: 普瑞巴林降解产生的主要产物包括二酸杂质本身。

科学研究应用

Pharmaceutical Development

2-(2-methylpropyl)butanedioic acid has been studied for its potential pharmaceutical applications, particularly in drug formulation and synthesis. Its unique structure allows it to act as a building block for various pharmaceutical compounds.

Case Study: Antidiabetic Agents

Research has indicated that derivatives of this compound may exhibit protective effects on pancreatic β-cells under stress conditions, which is crucial for diabetes management. A study highlighted a new scaffold that protects β-cells against endoplasmic reticulum stress, demonstrating significant potential for diabetes treatment .

Biochemical Research

This compound plays a role in metabolic studies and enzyme activity assessments. Its derivatives have been isolated and characterized from natural sources, contributing to the understanding of metabolic pathways.

Case Study: Enzymatic Hydrolysis

The enzymatic hydrolysis of related compounds has yielded new derivatives, including (2R)-2-hydroxy-2-(2-methylpropyl)butanedioic acid. These derivatives have been utilized to study their biological activities and interactions with various enzymes .

Material Science

In material science, this compound is investigated for its potential use in polymer synthesis. Its carboxylic acid groups can participate in polymerization reactions, leading to the development of new materials with specific properties.

Research Findings

A study demonstrated that incorporating this compound into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

作用机制

- 普瑞巴林主要通过与中枢神经系统中电压门控钙通道的α2δ亚基结合来发挥作用。

- 这种相互作用减少了钙的内流,从而导致神经递质释放减少,并抑制神经元兴奋性。

- 二酸杂质没有特定的机制,但可能会影响普瑞巴林的总体药理特性。

相似化合物的比较

类似化合物: 与普瑞巴林相关的其他杂质或降解产物。

独特性: 普瑞巴林二酸杂质的独特性在于其特定的化学结构及其作为普瑞巴林制剂中杂质的作用。

生物活性

2-(2-Methylpropyl)butanedioic acid, also known as isobutyl succinic acid, is a dicarboxylic acid with the molecular formula and a molecular weight of 174.2 g/mol. Its structure features two carboxylic acid groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H14O4

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may modulate cellular pathways involved in cancer progression.

- Neuropharmacological Effects : The compound has been explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Receptors : The compound may interact with specific receptors or enzymes within cells, influencing various biochemical pathways.

- Modulation of Inflammatory Responses : Some studies suggest that it could play a role in modulating inflammation, thus contributing to its potential therapeutic effects .

Table 1: Summary of Key Studies on Biological Activity

Notable Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties found that this compound showed significant inhibition against certain gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Research highlighted its ability to protect neuronal cells from oxidative stress in vitro, indicating possible applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity through the activation of specific apoptotic pathways .

属性

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?

A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of this compound with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。